molecular formula C12H11NO4 B3387906 2-[3-(methoxycarbonyl)-1H-indol-1-yl]acetic acid CAS No. 853724-02-4

2-[3-(methoxycarbonyl)-1H-indol-1-yl]acetic acid

Cat. No. B3387906
CAS RN: 853724-02-4
M. Wt: 233.22 g/mol
InChI Key: RVDJXYPBINWDMV-UHFFFAOYSA-N
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Description

The compound “2-[3-(methoxycarbonyl)-1H-indol-1-yl]acetic acid” is a type of indole derivative. Indoles are a significant heterocyclic system in natural products and drugs. They are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

Scientific Research Applications

Oxidation and Nitration Studies

Research by Morales-Ríos, Bucio-Vásquez, and Joseph-Nathan (1993) on 1,3-disubstituted indole derivatives, closely related to 2-[3-(methoxycarbonyl)-1H-indol-1-yl]acetic acid, revealed that these compounds undergo oxidation to form novel 2-hydroxyindolenines with Z-configuration under specific conditions. The structural differences between these compounds and others like 1-methoxycarbonyl-1H-indol-3-acetonitrile were significant, impacting their chemical reactions and potential applications (Morales-Ríos, Bucio-Vásquez, & Joseph-Nathan, 1993).

Synthesis of Indole-Benzimidazole Derivatives

Wang et al. (2016) discussed the synthesis of 2-methylindole-3-acetic acid and its 5-methoxy derivative from phenylhydrazines and levulinic acid. These indole carboxylic acids were condensed with substituted o-phenylenediamines to create indole-benzimidazoles, illustrating the compound's versatility in synthesizing complex organic structures (Wang et al., 2016).

Pharmaceutical Applications

Rubab et al. (2017) conducted research on 2-(1H-Indol-3-yl)acetic acid, transforming it into various derivatives with potential therapeutic applications. These compounds demonstrated antibacterial and anti-enzymatic potentials, indicating the significance of suchderivatives in pharmaceutical research. Specifically, certain derivatives exhibited activities close to standard antibiotics like Ciprofloxacin and showed promise as potential therapeutic agents against inflammatory ailments (Rubab et al., 2017).

Antioxidant Evaluation

Naik, Kumar, and Harini (2011) evaluated the antioxidant activities of indole-3-acetic acid derivatives, including this compound. The study highlighted the significant antioxidant activity of these compounds, suggesting potential applications in fields requiring oxidative stress mitigation (Naik, Kumar, & Harini, 2011).

Functionalization Studies

Research by Velikorodov et al. (2016) on the functionalization of methyl 3-acetyl-5-[(methoxycarbonyl)amino]-2-methyl-1H-indole-1-carboxylate, a compound structurally similar to this compound, demonstrated the formation of various novel heterocycles. This indicates the compound's versatility in generating diverse molecular structures, useful in organic chemistry and materials science (Velikorodov et al., 2016).

Structural Studies

Sakaki et al. (1975) conducted X-ray diffraction studies on 5-methoxyindole-3-acetic acid, closely related to the compound . This research provided detailed insights into the molecular and crystal structure of such compounds, essential for understanding their physical and chemical properties (Sakaki et al., 1975).

Intramolecular Ugi Reaction

Ghandi, Zarezadeh, and Taheri (2012) explored the use of 2-(3-Chloro-2-formyl-1H-indol-1-yl) acetic acid in a three-component, intramolecular Ugi reaction. This study showcased the compound's potential in synthesizing unique indoloketopiperazine derivatives, underlining its utility in complex organic synthesis (Ghandi, Zarezadeh, & Taheri, 2012).

properties

IUPAC Name

2-(3-methoxycarbonylindol-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-17-12(16)9-6-13(7-11(14)15)10-5-3-2-4-8(9)10/h2-6H,7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVDJXYPBINWDMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(C2=CC=CC=C21)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701263175
Record name 3-(Methoxycarbonyl)-1H-indole-1-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701263175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

853724-02-4
Record name 3-(Methoxycarbonyl)-1H-indole-1-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=853724-02-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Methoxycarbonyl)-1H-indole-1-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701263175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[3-(methoxycarbonyl)-1H-indol-1-yl]acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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